molecular formula C16H14ClNO3 B338761 4-Chlorobenzyl 4-(acetylamino)benzoate

4-Chlorobenzyl 4-(acetylamino)benzoate

Cat. No.: B338761
M. Wt: 303.74 g/mol
InChI Key: QTJLMERRRHDBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzyl 4-(acetylamino)benzoate is a benzoate ester derivative featuring a 4-chlorobenzyl group and a 4-acetylamino substituent. The 4-chlorobenzyl moiety enhances lipophilicity, while the acetylamino group contributes to hydrogen-bonding interactions, influencing both physicochemical properties and bioactivity.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

(4-chlorophenyl)methyl 4-acetamidobenzoate

InChI

InChI=1S/C16H14ClNO3/c1-11(19)18-15-8-4-13(5-9-15)16(20)21-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,19)

InChI Key

QTJLMERRRHDBDM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name R Group (Benzoate Ester) Key Substituents Biological Activity Reference
4-Chlorobenzyl 4-(acetylamino)benzoate 4-Chlorobenzyl 4-Acetylamino Herbicidal (moderate)
Methyl 4-(acetylamino)benzoate Methyl 4-Acetylamino Lab reagent (no reported bioactivity)
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate Ethyl 4-Chlorobenzylsulfanyl, 4-Acetylamino Not reported (structural analog)
4-Chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (CCAB) 4-Chlorobenzyl 2-(4-Chlorobenzyl)amino, Anthranilic acid scaffold Anti-inflammatory
Herbicidal compounds (R = 4-chlorobenzyl) Variable (e.g., phenyl, methyl) Variable R groups Herbicidal (variable efficacy)

Key Observations :

  • Chlorobenzyl vs. Methyl/Ethyl Esters: The 4-chlorobenzyl group in the target compound increases molecular weight (vs.
  • Acetylamino vs. Sulfanyl/Amino Groups: The acetylamino group (target compound) offers hydrogen-bonding capacity, whereas sulfanyl () or amino groups () may alter redox properties or receptor binding.
Physicochemical Data:
Property This compound Methyl 4-(acetylamino)benzoate CCAB
Molecular Weight (g/mol) ~315.75 (estimated) 193.20 ~388.25 (estimated)
Solubility Low in water (chlorobenzyl group) Moderate (methyl ester) Low (chlorinated)
Stability Stable under inert conditions Stable (95% purity) Crystalline form

Key Research Findings

Substituent Impact on Bioactivity :

  • Chlorobenzyl groups enhance herbicidal activity compared to methyl or phenyl groups ().
  • Anthranilic acid scaffolds (as in CCAB) favor anti-inflammatory over herbicidal effects ().

Synthetic Feasibility :

  • Methyl/ethyl esters (e.g., ) are simpler to synthesize and purify than chlorobenzyl derivatives.

Physicochemical Trade-offs :

  • Increased lipophilicity (chlorobenzyl) improves bioavailability but reduces aqueous solubility ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.